- Highly efficient copper-catalyzed N-arylation of amine with arylhalide using hydrazone as ligand, Fenzi Cuihua, 2016, 30(5), 420-427

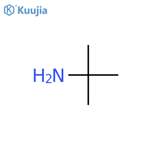

Cas no 937-33-7 (Benzenamine,N-(1,1-dimethylethyl)-)

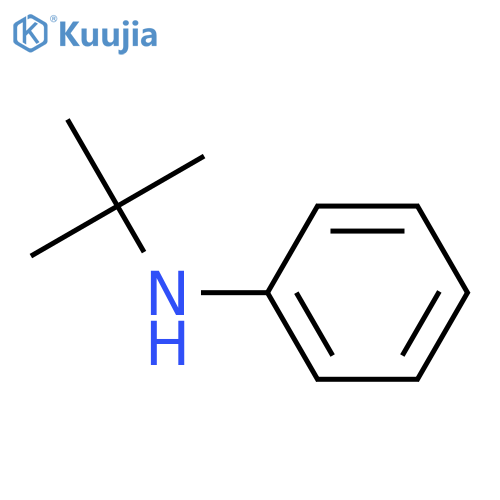

937-33-7 structure

상품 이름:Benzenamine,N-(1,1-dimethylethyl)-

Benzenamine,N-(1,1-dimethylethyl)- 화학적 및 물리적 성질

이름 및 식별자

-

- Benzenamine,N-(1,1-dimethylethyl)-

- N-tert-butylaniline

- Aniline,N-tert-butyl

- N-t-butylaniline

- phenyl-t-butylamine

- tert butylaniline

- tert-Butyl-phenyl-amine

- Aniline, N-tert-butyl- (6CI, 7CI, 8CI)

- N-(1,1-Dimethylethyl)benzenamine (ACI)

- N-Phenyl-tert-butylamine

- NSC 78378

- 937-33-7

- NSC78378

- tert-butylaniline

- Phenyl-tert.-butylamin

- DTXSID20291812

- Benzenamine, N-(1,1-dimethylethyl)-

- N-(tert-butyl)-N-phenylamine

- N-phenyl-t-butylamine

- N-tert-butyl-aniline

- DB-371653

- Q63391568

- NSC-78378

- Aniline, N-tert-butyl-,

- NCIOpen2_000749

- aniline, N-t-butyl-

- t-butylaniline

- F74431

- MFCD05669577

- SCHEMBL50034

- N-(tert-butyl)aniline

- MS-1462

- AKOS015994146

-

- MDL: MFCD05669577

- 인치: 1S/C10H15N/c1-10(2,3)11-9-7-5-4-6-8-9/h4-8,11H,1-3H3

- InChIKey: ABRWESLGGMHKEA-UHFFFAOYSA-N

- 미소: C1C=CC(NC(C)(C)C)=CC=1

계산된 속성

- 정밀분자량: 149.12000

- 동위원소 질량: 149.120449483g/mol

- 동위원소 원자 수량: 0

- 수소 결합 공급체 수량: 1

- 수소 결합 수용체 수량: 1

- 중원자 수량: 11

- 회전 가능한 화학 키 수량: 2

- 복잡도: 107

- 총 키 단위 수량: 1

- 원자 구조의 중심 수량을 확정하다.: 0

- 불확정 원자 입체 중심 수량: 0

- 화학 키 입체 구조의 중심 수량을 확정하다.: 0

- 불확정 화학 키 입체 중심 수량: 0

- 토폴로지 분자 극성 표면적: 12Ų

- 소수점 매개변수 계산 참조값(XlogP): 2.6

실험적 성질

- 밀도: 0.9529 (estimate)

- 융해점: 1.08°C (estimate)

- 비등점: 240.76°C (estimate)

- 굴절률: 1.5270

- PSA: 12.03000

- LogP: 2.97000

- 산도 계수(pKa): 7.00(at 25℃)

Benzenamine,N-(1,1-dimethylethyl)- 보안 정보

Benzenamine,N-(1,1-dimethylethyl)- 세관 데이터

- 세관 번호:2921420090

- 세관 데이터:

?? ?? ??:

2921420090개요:

2921420090 기타 아닐린 파생물 및 소금.부가가치세: 17.0%?? ???:9.0% ?? ??: 없음??? ??:6.5% ????:30.0%

?? ??:

?? ??, ?? ??, 사용

요약:

HS: 2921420090 아닐린 파생물 및 염류 부가가치세: 17.0% 환급률: 9.0% 규제 조건: 없음??? ??:6.5% General tariff:30.0%

Benzenamine,N-(1,1-dimethylethyl)- 가격추가 >>

| 기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |

|---|---|---|---|---|---|---|---|---|

| 1PlusChem | 1P01RVL9-1g |

Benzenamine, N-(1,1-dimethylethyl)- |

937-33-7 | 90% | 1g |

$280.00 | 2023-12-16 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1641466-1mg |

N-(tert-butyl)aniline |

937-33-7 | 98% | 1mg |

¥509.00 | 2024-04-24 | |

| Ambeed | A957490-5g |

N-tert-Butylaniline |

937-33-7 | 90% | 5g |

$1348.0 | 2024-04-16 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1641466-5mg |

N-(tert-butyl)aniline |

937-33-7 | 98% | 5mg |

¥627.00 | 2024-04-24 | |

| abcr | AB298449-100 mg |

N-(tert-Butyl)-N-phenylamine; . |

937-33-7 | 100mg |

€221.50 | 2023-04-26 | ||

| abcr | AB298449-100mg |

N-(tert-Butyl)-N-phenylamine; . |

937-33-7 | 100mg |

€283.50 | 2025-02-17 | ||

| 1PlusChem | 1P01RVL9-100mg |

Benzenamine, N-(1,1-dimethylethyl)- |

937-33-7 | 90% | 100mg |

$68.00 | 2024-04-20 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1641466-2mg |

N-(tert-butyl)aniline |

937-33-7 | 98% | 2mg |

¥578.00 | 2024-04-24 | |

| Ambeed | A957490-100mg |

N-tert-Butylaniline |

937-33-7 | 90% | 100mg |

$85.0 | 2024-04-16 | |

| Ambeed | A957490-250mg |

N-tert-Butylaniline |

937-33-7 | 90% | 250mg |

$143.0 | 2024-04-16 |

Benzenamine,N-(1,1-dimethylethyl)- 합성 방법

합성회로 1

반응 조건

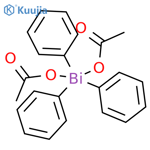

1.1 Reagents: Cesium carbonate Catalysts: Copper oxide (Cu2O) , 2-Thiophenecarboxaldehyde, 2-methyl-2-phenylhydrazone Solvents: Dimethyl sulfoxide ; 36 h, 95 °C

참조

합성회로 2

합성회로 3

반응 조건

1.1 Reagents: Potassium tert-butoxide Catalysts: Palladium chloride , rel-N,N-Dicyclohexyl-P-[(2R,6S)-2,6-dimethyl-4-morpholinyl]-P-phenylphosphinous … Solvents: Toluene ; 18 h, reflux

참조

- Efficient palladium-catalyzed amination of aryl chlorides using dicyclohexylamino[(2,6-dimethyl)morpholino]phenylphosphine as a PN2 ligand, Synthesis, 2009, (5), 815-823

합성회로 4

반응 조건

1.1 Reagents: Sodium tert-butoxide Catalysts: Palladium diacetate , Phosphine, butylbis(tricyclo[3.3.1.13,7]dec-1-yl)-, hydriodide (1:1) Solvents: Toluene ; 20 h, 120 °C; 120 °C → rt

참조

- Efficient palladium catalysts for the amination of aryl chlorides: a comparative study on the use of phosphium salts as precursors to bulky, electron-rich phosphines, Tetrahedron, 2005, 61(41), 9705-9709

합성회로 5

합성회로 6

반응 조건

1.1 Reagents: Sodium tert-butoxide Catalysts: Di-μ-chlorobis[(1,2,3-η)-1-phenyl-2-propen-1-yl]dipalladium , 2-[Bis(tricyclo[3.3.1.13,7]dec-1-yl)phosphino]-N,N-dimethylbenzenamine

참조

- 2-[Bis(1-adamantantyl)phosphino]-N,N-dimethylaniline, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2014, 1, 1-2

합성회로 7

반응 조건

1.1 Catalysts: Di-μ-chlorobis[(1,2,3-η)-1-phenyl-2-propen-1-yl]dipalladium , 2-[Bis(tricyclo[3.3.1.13,7]dec-1-yl)phosphino]-N,N-dimethylbenzenamine Solvents: Toluene ; 10 min, rt

1.2 Reagents: Sodium tert-butoxide Solvents: Toluene ; rt → 100 °C; 48 h, 100 - 110 °C

1.2 Reagents: Sodium tert-butoxide Solvents: Toluene ; rt → 100 °C; 48 h, 100 - 110 °C

참조

- A Highly Versatile Catalyst System for the Cross-Coupling of Aryl Chlorides and Amines, Chemistry - A European Journal, 2010, 16(6), 1983-1991

합성회로 8

반응 조건

1.1 Reagents: Chlorosuccinimide Catalysts: Tris(2,2′-bipyridyl)ruthenium(II) chloride Solvents: 1,1,1,3,3,3-Hexafluoro-2-propanol ; 30 min, rt

1.2 Reagents: Perchloric acid ; 2 h, 0 °C

1.2 Reagents: Perchloric acid ; 2 h, 0 °C

참조

- Practical and regioselective amination of arenes using alkyl amines, Nature Chemistry, 2019, 11(5), 426-433

합성회로 9

합성회로 10

반응 조건

1.1 Reagents: Butyllithium Solvents: Hexane ; -78 °C; -78 °C → -50 °C; -50 °C → 0 °C

1.2 10 min, 0 °C; 40 min, 0 °C → rt; 1 h, rt; 12 h, rt

1.3 Solvents: Water ; rt

1.2 10 min, 0 °C; 40 min, 0 °C → rt; 1 h, rt; 12 h, rt

1.3 Solvents: Water ; rt

참조

- Base strengths of substituted tritylamines, N-alkylanilines, and tribenzylamine in aqueous solution and the gas phase: Steric effects upon solvation and resonance interactions, European Journal of Organic Chemistry, 2004, (24), 5031-5039

합성회로 11

합성회로 12

반응 조건

1.1 Catalysts: Copper(II) triflate Solvents: Nitromethane ; 2 h, rt

참조

- Copper-catalyzed N-tert-butylation of aromatic amines under mild conditions using tert-butyl 2,2,2-trichloroacetimidate, Synlett, 2014, 25(11), 1550-1554

합성회로 13

합성회로 14

반응 조건

1.1 Catalysts: Bis(dibenzylideneacetone)palladium , BINAP Solvents: Toluene ; 30 min, rt

1.2 Reagents: Sodium tert-butoxide ; 24 h, 100 °C

1.2 Reagents: Sodium tert-butoxide ; 24 h, 100 °C

참조

- Novel acyclic diaminocarbene ligands with increased steric demand and their application in gold catalysis, Organic Letters, 2010, 12(21), 4860-4863

합성회로 15

반응 조건

1.1 Solvents: Tetrahydrofuran ; 12 h, 0 °C → 25 °C

1.2 Reagents: Ferrous chloride , Sodium borohydride Solvents: Ethanol ; 15 h, 25 °C

1.3 Reagents: Ammonium chloride Solvents: Water ; 25 °C

1.4 Reagents: Sodium hydroxide Solvents: Water ; neutralized

1.2 Reagents: Ferrous chloride , Sodium borohydride Solvents: Ethanol ; 15 h, 25 °C

1.3 Reagents: Ammonium chloride Solvents: Water ; 25 °C

1.4 Reagents: Sodium hydroxide Solvents: Water ; neutralized

참조

- Synthesis of polyfunctional secondary amines by the reaction of functionalized organomagnesium reagents with tertiary nitroalkanes, Synthesis, 2015, 47(20), 3246-3256

합성회로 16

반응 조건

1.1 Reagents: Potassium hydride Catalysts: Acetic acid , Propanoic acid, 2,2-dimethyl-, copper(2+) salt (2:1)

참조

- The chemistry of pentavalent organobismuth reagents. Part 14. Recent advances in the copper-catalyzed phenylation of amines, Tetrahedron, 1997, 53(12), 4137-4144

합성회로 17

반응 조건

1.1 Reagents: Sodium tert-butoxide Catalysts: Di-μ-chlorobis[(1,2,3-η)-1-phenyl-2-propen-1-yl]dipalladium , 2-[Bis(tricyclo[3.3.1.13,7]dec-1-yl)phosphino]-N,N-dimethylbenzenamine Solvents: Toluene ; 3 - 48 h, 100 - 110 °C

참조

- Preparation of amines, hydrazones, hydrazines, and indazoles by hydroamination or cross-coupling reactions catalyzed by palladium or gold in the presence of a phosphine ligand, World Intellectual Property Organization, , ,

합성회로 18

반응 조건

1.1 Reagents: Hydrogen bromide Solvents: 1,4-Dioxane , Water

참조

- A Convenient Method for Direct N-tert-Butylation of Aromatic Amines, Journal of Organic Chemistry, 1995, 60(8), 2613-14

합성회로 19

반응 조건

1.1 Catalysts: [2′,6′-Bis(1-methylethoxy)[1,1′-biphenyl]-2-yl]dicyclohexylphosphine , 2789690-58-8 Solvents: Tetrahydrofuran ; 20 min, rt

1.2 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ; 12 h, rt

1.2 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ; 12 h, rt

참조

- Palladium allyl organometallic compounds, palladium phosphine complexes as catalysts for coupling reaction and processes for preparation thereof, World Intellectual Property Organization, , ,

합성회로 20

반응 조건

1.1 Reagents: Potassium tert-butoxide Catalysts: Phosphine, dicyclohexyl[1-(tricyclohexylphosphoranylidene)ethyl]- , Tris(dibenzylideneacetone)dipalladium Solvents: Tetrahydrofuran ; 24 h, 60 °C

참조

- Palladium-Catalyzed para-C-H Arylation of Anilines with Aromatic Halides, Angewandte Chemie, 2022, 61(47),

Benzenamine,N-(1,1-dimethylethyl)- Raw materials

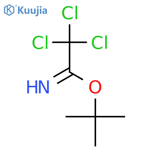

- tert-butyl 2,2,2-trichloroethanecarboximidate

- Phenylboronic acid

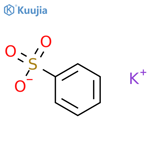

- Benzenesulfonic acid,potassium salt (1:1)

- Phenylmagnesium chloride

- Iodobenzene

- Triphenylbismuth diacetate

- 2-methylpropan-2-amine

- 2-Methyl-2-nitropropane

Benzenamine,N-(1,1-dimethylethyl)- Preparation Products

Benzenamine,N-(1,1-dimethylethyl)- 관련 문헌

-

1. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405

-

Lijiao Ao,Xinjia Hu,Meng Xu,Qiqing Zhang,Liang Huang Dalton Trans., 2020,49, 4669-4674

-

Dmitry V. Uborsky,Dmitry Y. Mladentsev,Bogdan A. Guzeev,Ilya S. Borisov,Antonio Vittoria,Christian Ehm,Roberta Cipullo,Coen Hendriksen,Nic Friederichs,Vincenzo Busico,Alexander Z. Voskoboynikov Dalton Trans., 2020,49, 3015-3025

-

Maxime Melikian,Johannes Gramüller,Johnny Hioe,Julian Greindl,Ruth M. Gschwind Chem. Sci., 2019,10, 5226-5234

-

Junjie Chen,Parham Rohani,Stavros G. Karakalos,Michael J. Lance,Todd J. Toops,Mark T. Swihart,Eleni A. Kyriakidou Chem. Commun., 2020,56, 9882-9885

937-33-7 (Benzenamine,N-(1,1-dimethylethyl)-) 관련 제품

- 768-52-5(N-Isopropylaniline)

- 108440-35-3(1H-Indole-5-carboxylic acid, 2,3-dihydro-3-hydroxy-2-oxo-3-(trifluoromethyl)-, ethyl ester)

- 946252-84-2(5-(2H-1,3-benzodioxol-5-yl)amino-6-ethyl-1,3-dimethyl-1H,2H,3H,4H-pyrido2,3-dpyrimidine-2,4-dione)

- 1043909-04-1(4-Bromo-5-methyl-1H-pyrazole-3-carbohydrazide)

- 1250129-36-2(2-[(2-Hydroxy-ethyl)-isopropyl-amino]-1-(1H-pyrrol-2-yl)-ethanone)

- 1049417-96-0(6-(4-fluorophenyl)-N-(3-methoxyphenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide)

- 1803600-41-0(5-(furan-2-yl)-4-methyl-1,2,3,6-tetrahydropyridine hydrochloride)

- 2138186-94-2(Cyclopropanecarboxylic acid, 1-[[(1,1-dimethylethoxy)carbonyl]amino]-2-(4-methylphenyl)-)

- 2411286-35-4(2-Chloro-1-(2-methyl-5,6-dihydro-[1,2,4]triazolo[1,5-a]pyrazin-7(8H)-yl)propan-1-one)

- 338407-27-5(4-(4-chlorobenzoyl)-1H-pyrrole-2-carbonitrile)

추천 공급업체

Amadis Chemical Company Limited

(CAS:937-33-7)Benzenamine,N-(1,1-dimethylethyl)-

순결:99%/99%

재다:1g/5g

가격 ($):346.0/1213.0